molecular formula C10H13Br B13480769 2-(Bromomethyl)-4-ethyl-1-methylbenzene

2-(Bromomethyl)-4-ethyl-1-methylbenzene

Cat. No.: B13480769
M. Wt: 213.11 g/mol
InChI Key: UYQJLJNDDRLHRP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-ethyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, an ethyl group at the fourth position, and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-ethyl-1-methylbenzene typically involves the bromination of 4-ethyl-1-methylbenzene (p-ethyl toluene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reaction parameters can be tailored to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-ethyl-1-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include 2-(Hydroxymethyl)-4-ethyl-1-methylbenzene, 2-(Cyanomethyl)-4-ethyl-1-methylbenzene, and various amine derivatives.

    Oxidation: Products include 2-(Formyl)-4-ethyl-1-methylbenzene and 2-(Carboxyl)-4-ethyl-1-methylbenzene.

    Reduction: The major product is 4-ethyl-1,2-dimethylbenzene.

Scientific Research Applications

2-(Bromomethyl)-4-ethyl-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-ethyl-1-methylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzonitrile: Similar in structure but with a nitrile group instead of an ethyl group.

    2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of the benzene ring.

    4-Bromo-2-methylbenzoic acid: Similar structure but with a carboxyl group instead of a bromomethyl group.

Uniqueness

2-(Bromomethyl)-4-ethyl-1-methylbenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents can lead to unique steric and electronic effects, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

2-(bromomethyl)-4-ethyl-1-methylbenzene

InChI

InChI=1S/C10H13Br/c1-3-9-5-4-8(2)10(6-9)7-11/h4-6H,3,7H2,1-2H3

InChI Key

UYQJLJNDDRLHRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)CBr

Origin of Product

United States

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